Journal Name:Journal of Micro/Nanolithography, MEMS, and MOEMS
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Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-05-27 , DOI:
10.1016/j.gee.2023.05.007
The state-of-the-art lithium-ion capacitors (LICs), consisting of high-capacity battery-type anode and high-rate capacitor-type cathode, can deliver high energy density and large power density when comparing with traditional supercapacitors and lithium-ion batteries, respectively. However, the ion kinetics mismatch between cathode and anode leads to unsatisfied cycling lifetime and anode degradation. Tremendous efforts have been devoted to solve the abovementioned issue. One promising strategy is altering high conductive hard carbon anode with excellent structural stability to match with activated carbon cathode, assembling dual-carbon LIC. In this contribution, one-pot in-situ expansion and heteroatom doping strategy was adopted to prepare sheet-like hard carbon, while activated carbon was obtained involving activation. Ammonium persulfate was used as expanding and doping agent simultaneously. While furfural residues (FR) were served as carbon precursor. The resulting hard carbon (FRNS-HC) and activated carbon (FRNS-AC) show excellent electrochemical performance as negative and positive electrodes in a lithium-ion battery (LIB). To be specific, 374.2 mAh g-1 and 123.1 mAh g-1 can be achieved at 0.1 A g-1 and 5 A g-1 when FRNS-HC was tested as anode. When combined with a highly porous carbon cathode (SBET = 2961 m2 g-1) synthesized from the same precursor, the LIC showed high specific energy of 147.67 Wh kg-1 at approximately 199.93 W kg-1, and outstanding cycling life with negligible capacitance fading over 1000 cycles. This study could lead the way for the development of heteroatom-doped porous carbon nanomaterials applied to Li-based energy storage applications.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-04-28 , DOI:
10.1016/j.gee.2023.04.005
Efficient and selective glucose-to-fructose isomerization is a crucial step for production of oxygenated chemicals derived from sugars, which is usually catalyzed by base or Lewis acid heterogeneous catalyst. However, high yield and selectivity of fructose cannot be simultaneously obtained under mild conditions which hamper the scale of application compared with enzymatic catalysis. Herein, a Li-promoted C3N4 catalyst was exploited which afforded an excellent fructose yield (40.3 wt%) and selectivity (99.5 %) from glucose in water at 50 °C, attributed to the formation of stable Li−N bond to strengthen the basic sites of catalysts. Furthermore, the so-formed N6−Li−H2O active site on Li-C3N4 catalyst in aqueous phase changes the local electronic structure and strengthens the deprotonation process during glucose isomerization into fructose. The superior catalytic performance which is comparable to biological pathway suggests promising applications of lithium containing heterogeneous catalyst in biomass refinery.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-02-02 , DOI:
10.1016/j.gee.2023.01.007
The low energy density, unsatisfied cycling performance, potential safety issue and slow charging kinetics of the commercial lithium-ion batteries restrained their further application in the fields of fast charging and long-haul electric vehicles. Monoclinic TiNb2O7 (TNO) with the theoretical capacity of 387 mAh·g-1 has been proposed as a high-capacity anode materials to replace Li4Ti5O12. In this work, homovalent doping strategy was used to enhance the electrochemical performance of TiNb2O7 (TNO) by employing Zr to partial substitute Ti through solvothermal method. The doping of Zr4+ ions can enlarge the lattice structure without changing the chemical valence of the original elements, refine and homogenize the grains, improve the electrical conductivity, and accelerate the ion diffusion kinetics, and finally enhance the cycle and rate performance. Specifically, Z0.05-TNO shows initial discharge capacity of as high as 312.2 mAh g-1 at 1 C and 244.8 mAh g-1 at 10 C, and still maintains a high specific capacity of 171.3 mAh g-1 after 800 cycles at 10 C. This study provides a new strategy for high-performance fast-charging energy storage electrodes.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.gee.2023.06.004
Hydrogen production from electrochemical water splitting is a promising strategy to generate green energy, which requires the development of efficient and stable electrocatalysts for the hydrogen evolution reaction and the oxygen evolution reaction (HER and OER). Ionic liquids (ILs) or poly (ionic liquids) (PILs), containing heteroatoms, metal-based anions, and various structures, have been frequently involved as precursors to prepare electrocatalysts for water splitting. Moreover, ILs/PILs possess high conductivity, wide electrochemical windows, and high thermal and chemical stability, which can be directly applied in the electrocatalysis process with high durability. In this review, we focus on the studies of ILs/PILs-derived electrocatalysts for HER and OER, where ILs/PILs are applied as heteroatom dopants and metal precursors to prepare catalysts or are directly utilized as the electrocatalysts. Due to those attractive properties, IL/PIL-derived electrocatalysts exhibit excellent performance for electrochemical water splitting. All these accomplishments and developments are systematically summarized and thoughtfully discussed. Then, the overall perspectives for the current challenges and future developments of ILs/PILs-derived electrocatalysts are provided.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-05-09 , DOI:
10.1016/j.gee.2023.05.002
Sustainable energy is the key issue for the environment protection, human activity and economic development. Ionic liquids (ILs) and deep eutectic solvents (DESs) are dogmatically regarded as green and sustainable electrolytes in lithium-ion, lithium-metal (e.g., lithium-sulphur, lithium-oxygen) and post-lithium-ion (e.g., sodium-ion, magnesium-ion, and aluminum-ion) batteries. High electrochemical stability of ILs/DESs is one of the prerequisites for green, sustainable and safe energy; while easy electrochemical decomposition of ILs/DESs would be contradictory to the concept of green chemistry by adding the cost, releasing volatile/hazardous by-products and hindering the recyclability. However, (1) are ILs/DESs-based electrolytes really electrochemically stable when they are not used in batteries? (2) are ILs/DESs-based electrolytes really electrochemically stable in real batteries? (3) how to design ILs/DESs-based electrolytes with high electrochemical stability for batteries to achieve sustainability and green development? Up to now, there is no summary on this topic, to the best of our knowledge. Here, we review the effect of chemical structure and non-structural factors on the electrochemical stability of ILs/DESs in simulated conditions. More importantly, electrochemical stability of ILs/DESs in real lithium-ion, lithium-metal and post-lithium-ion batteries is concluded and compared. Finally, the strategies to improve the electrochemical stability of ILs/DESs in lithium-ion, lithium-metal and post-lithium-ion batteries are proposed. This review would provide a guide to design ILs/DESs with high electrochemical stability for lithium-ion, lithium-metal and post-lithium-ion batteries to achieve sustainable and green energy.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-02-13 , DOI:
10.1016/j.gee.2023.02.003
The transformation of aldose to ketose or common sugars into rare saccharides, including rare ketoses and aldoses, is of great value and interest to the food industry and for saccharidic biomass utilization, medicine, and the synthesis of drugs. Nowadays, high-fructose corn syrup (HFCS) is industrially produced in more than 10 million tons annually using immobilized glucose isomerase. Some low-calorie saccharides such as tagatose and psicose, which are becoming popular sweeteners, have also been produced on a pilot scale in order to replace sucrose and HFCS. However, current catalysts and catalytic processes are still difficult to utilize in biomass conversion and also have strong substrate dependence in producing high-value, rare sugars. Considering the specific reaction properties of saccharides and catalysts, since the pioneering discovery by Fischer, various catalysts and catalytic systems have been discovered or developed in attempts to extend the reaction pathways, improve the reaction efficiency, and to potentially produce commercial products. In this review, we trace the history of sugar isomerization/epimerization reactions and summarize the important breakthroughs for each reaction as well as the difficulties that remain unresolved to date.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-05-31 , DOI:
10.1016/j.gee.2023.05.009
The conversion of biomass into sugar platform compounds is very important for the biorefinery industry. Pretreatment is essential to the biomass of the sugar platform, however, the lignin obtained by pretreatment, as a key part of lignocellulose, generally has a passive effect on the enzymatic hydrolysis of cellulose into sugars. In this study, p-TsOH (p-toluenesulfonic acid), DES (Deep eutectic solvent) and CAOSA (cooking with active oxygen and solid alkali) pretreatment ways were used to fraction lignin from bamboo biomass. After CAOSA treatment, the hydrolysis efficiency of the pulp was 95.57%. Moreover, the effect of different treatment methods on lignin properties was studied and the promotion effect of lignin was investigated by adding it to the cellulose enzymatic hydrolysis system. In this work, the results showed that CAOSA-extracted lignin with lower Đ (1.31∼1.25) had a better adsorption effect on the enzyme protein. p-TsOH-extracted lignin with a larger S/G ratio (0.70) enhanced the hydrophobicity of lignin causing the inhibition of enzymatic hydrolysis. In addition, the presence of -COOHs in lignin could reduce its inhibitory effect on cellulose saccharification.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-02-06 , DOI:
10.1016/j.gee.2023.02.002
Aluminum (Al), the most abundant metallic element on the earth crust, has been reckoned as a promising battery material for its the highest theoretical volume capacity (8046 mAh cm-3). Being rechargeable in ionic liquid electrolytes, however, the Al anode and battery case suffer from corrosion. On the other hand, Al is irreversible in aqueous electrolyte with severe hydrogen evolution reaction. Here, we demonstrate a water-in-salt aluminum ion electrolyte (WISE) based on Al and lithium salts to tackle the above challenges. In the WISE system, water molecules can be confined within the Li+ solvation structures. This diminished Al3+-H2O interaction essentially eliminates the hydrolysis effect, effectively protecting Al anode from corrosion. Therefore, long-term Al plating/stripping can be realized. Furthermore, two types of high-performance full batteries have been demonstrated using copper hexacyanoferrate (CuHCF, a Prussian Blue Analogues) and LiNi0.8Co0.1Mn0.1O2 (NCM) as cathodes. The reversibility of Al anode laid the foundation for low cost rechargeable batteries suffering for large-scale energy storage.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-04-17 , DOI:
10.1016/j.gee.2023.03.005
A covalent organic frameworks (COFs) material with regular pores and stable structure can be used as the host of lithium-sulfur batteries to improve battery kinetics and polysulfides conversion. Herein, we designed and synthesized two kinds of rod-liked bulk COFs by adjusting different pore sizes (COF-BTD and COF-TFB), unfortunately, the active sites masking and sluggish kinetics have not met our expectations. Generally, the available layered COFs prepared from mechanochemical can expose abundant active sites and favorable kinetics than bulk COFs. Thus, simple mechanical ball milling is applied to activate the above COFs (M-COFs group). It is worth noting that layered R-COF-BTD is directly synthesized from rod-liked precursors by simple morphological reconstruction. A series of characterization methods are used to systematically explore the advantages of the group of M-COFs@S electrodes in the cycling process, including the effects of specific morphology on the kinetics and transformation of polysulfides. Our research provides a feasible plan for the development and selection of the host material of lithium-sulfur batteries.
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-03-23 , DOI:
10.1016/j.gee.2023.03.004
Low-carbon hydrogen can play a significant role in decarbonizing the world. Hydrogen is currently mainly produced from fossil sources, requiring additional CO2 capture to decarbonize, which energy intense and costly. In a recent Green Energy & Environment paper, Cheng and Di et al. proposed a novel integration process referred to as SECLRHC to generate high-purity H2 by in-situ separation of H2 and CO without using any additional separation unit. Theoretically, the proposed process can essentially achieve the separation of C and H in gaseous fuel via a reconfigured reaction process, and thus attaining high-purity hydrogen of ∼99%, as well as good carbon and hydrogen utilization rates and economic feasibility. It displays an optimistic prospect that industrial decarbonization is not necessarily expensive, as long as a suitable CCS measure can be integrated into the industrial manufacturing process.
Supplementary Information
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